5-bromo-7-methyl-1-(2-phenoxyethyl)-2,3-dihydro-1H-indole-2,3-dione
Description
5-Bromo-7-methyl-1-(2-phenoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole derivative characterized by a bromo substituent at position 5, a methyl group at position 7, and a 2-phenoxyethyl chain at position 1. The compound’s core structure includes a 2,3-dione moiety, which is critical for its electronic and steric properties. Its molecular formula is C₁₇H₁₄BrNO₃, with a molecular weight of 376.20 g/mol (derived from structural analysis). The addition of the 2-phenoxyethyl group enhances lipophilicity and may influence biological activity, as seen in structurally related phenoxyethyl derivatives .
Properties
IUPAC Name |
5-bromo-7-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-9-12(18)10-14-15(11)19(17(21)16(14)20)7-8-22-13-5-3-2-4-6-13/h2-6,9-10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCVPOPAORVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CCOC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-7-methyl-1-(2-phenoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a compound of significant interest due to its potential biological activities. This indole derivative is characterized by its unique structure, which includes a bromine atom and a phenoxyethyl side chain. The molecular formula of this compound is with a molecular weight of approximately 360.207 g/mol .
The compound features the following key characteristics:
- IUPAC Name : 5-bromo-7-methyl-1-(2-phenoxyethyl)indole-2,3-dione
- Molecular Weight : 360.207 g/mol
- CAS Number : 867042-13-5
- Purity : Typically around 95% .
The biological activity of this compound is believed to be associated with its interactions at the molecular level. It may exert its effects through:
- Receptor Binding : Interacting with specific biological receptors.
- Enzyme Inhibition : Modulating the activity of enzymes involved in various metabolic pathways.
- Cell Cycle Regulation : Influencing cell proliferation and apoptosis in cancer cells .
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit notable antiproliferative properties. For instance, studies have shown that derivatives of indole can have GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 26 nM to 86 nM against various cancer cell lines .
| Compound | GI50 (nM) | Notes |
|---|---|---|
| Va | 26 | Most potent among tested compounds |
| Vc | 56 | Good antiproliferative activity |
| Vd | 66 | Less potent due to bromine substitution |
| Vi | 86 | Least potent among derivatives |
Case Studies
- Anticancer Activity : A study demonstrated that the presence of bromine in the structure could reduce the antiproliferative activity compared to chlorine substitutes. This suggests that the halogen's nature plays a crucial role in the compound's efficacy against cancer cells .
- Mechanistic Insights : Research has indicated that indole derivatives can induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as anticancer agents .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions including bromination, methylation, and phenoxypropylation. Each step requires careful optimization of reaction conditions to ensure high yield and purity .
Synthetic Route Overview
- Bromination : Introduction of bromine into the indole ring.
- Methylation : Addition of a methyl group.
- Phenoxypropylation : Attaching the phenoxypropyl side chain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique features can be contextualized against three classes of analogues:
Key Comparisons
Cytotoxicity vs. Phenoxyethyl Benzoates The target compound’s 2-phenoxyethyl group mirrors derivatives like 2-phenoxyethyl 4-hydroxybenzoate, which showed potent cytotoxicity against MCF-7 cells (IC₅₀ <62.5 µg/mL) due to DNA intercalation via hydrogen bonding .
Receptor Affinity vs. Indoline-2,3-diones
- Indoline-2,3-diones exhibit low σ1 receptor affinity (Kis1 >844 nM) but high σ2 selectivity (Kis2 = 42 nM) . The bromo and methyl substituents in the target compound could enhance steric hindrance, further modulating receptor interactions.
Environmental Impact vs. Diphacinone Diphacinone, a rodenticide with a diphenylacetyl group, has a larger molecular weight (340.48 g/mol) and environmental persistence . The target compound’s bromo and phenoxyethyl groups may confer different degradation pathways and reduced bioaccumulation risks.
Synthetic Complexity
- The synthesis of the target compound likely involves Cu-mediated coupling (similar to ’s triazole derivative synthesis) or alkylation steps. Yields (~50% in ) and purity (>95% in ) align with standard indole-derivative protocols .
Physicochemical Properties
- Stability: The bromo substituent may enhance stability against metabolic degradation relative to non-halogenated analogues.
Research Implications
The compound’s structural hybridity positions it as a candidate for:
Anticancer Agents : Further cytotoxicity screening (e.g., against σ2 receptor-rich tumors) is warranted, given the σ2 selectivity of indoline-2,3-diones .
Central Nervous System (CNS) Therapeutics : The 2,3-dione core may interact with neurotransmitter receptors, analogous to benzoxazolone derivatives .
Environmental Safety: Comparative studies with diphacinone could clarify its ecotoxicological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
